Product packaging for 1-(Hexyloxy)-2-methoxy-4-(1-propen-1-yl)benzene(Cat. No.:CAS No. 10519-37-6)

1-(Hexyloxy)-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No.: B577915
CAS No.: 10519-37-6
M. Wt: 248.36 g/mol
InChI Key: ARZVOANSIGANES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexyl iso-eugenol is a chemical compound of interest in research applications, particularly as a derivative of iso-eugenol. Iso-eugenol is a known fragrance ingredient used in perfumes, toilet waters, and various perfumed cosmetics . It shares a similar structure with eugenol, a versatile molecule noted for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The addition of a hexyl chain to the iso-eugenol structure is anticipated to alter its physicochemical properties, such as increasing its lipophilicity, which may be explored for specific research purposes. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for research applications and is not labeled or approved for diagnostic or therapeutic use, nor for any form of personal consumption . Researchers are responsible for ensuring all protocols are followed for the safe handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B577915 1-(Hexyloxy)-2-methoxy-4-(1-propen-1-yl)benzene CAS No. 10519-37-6

Properties

CAS No.

10519-37-6

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-hexoxy-2-methoxy-4-prop-1-enylbenzene

InChI

InChI=1S/C16H24O2/c1-4-6-7-8-12-18-15-11-10-14(9-5-2)13-16(15)17-3/h5,9-11,13H,4,6-8,12H2,1-3H3

InChI Key

ARZVOANSIGANES-UHFFFAOYSA-N

Synonyms

Hexyliso-eugenol

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization of Hexyl Iso Eugenol

Methodologies for Isoeugenol (B1672232) Synthesis from Eugenol (B1671780) as a Foundation

The synthesis of hexyl iso-eugenol begins with the preparation of its core structure, iso-eugenol, which is typically derived from eugenol. Eugenol, a naturally occurring phenolic compound found abundantly in clove oil, serves as the primary precursor. The transformation of eugenol into iso-eugenol involves the migration of the double bond within the allyl side chain to form a propenyl group, a process known as isomerization.

Isomerization Reactions of Allylbenzenes

The isomerization of eugenol to iso-eugenol is a classic example of an allylbenzene (B44316) isomerization. Eugenol possesses an allyl group (-CH₂-CH=CH₂), while iso-eugenol features a propenyl group (-CH=CH-CH₃) scentree.corsc.orggoogle.com. This double bond migration typically occurs from the terminal position of the allyl group to the internal position, becoming conjugated with the aromatic ring. This conjugation significantly alters the chemical and physical properties of the molecule, influencing its reactivity and sensory characteristics. The reaction mechanism often involves the deprotonation of the allylic methylene (B1212753) group by a base, followed by rearrangement of the double bond google.comnih.gov.

Catalytic Systems for Efficient Conversion

Various catalytic systems have been developed to facilitate the efficient isomerization of eugenol to iso-eugenol, aiming for high yields and selectivity, particularly for the more stable trans (E) isomer scentree.cogoogle.comCurrent time information in Bangalore, IN.atamanchemicals.comchemicalbook.comresearchgate.nettomsic.co.jp.

Alkaline Catalysis: Strong alkaline solutions, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are commonly used as homogeneous catalysts. These reactions are typically carried out at elevated temperatures (160-200 °C) in solvents like water, glycerol, or higher alcohols, with reaction times ranging from 4 to 15 hours Current time information in Bangalore, IN.chemicalbook.comresearchgate.netmdpi.com. While effective, these methods can sometimes lead to a higher proportion of the cis (Z) isomer and may require complex purification steps Current time information in Bangalore, IN..

Heterogeneous Catalysis: Solid base catalysts, including hydrotalcites (e.g., MgAl hydrotalcite) (B1172525) and zeolites (e.g., Cs-MCM-22), have emerged as environmentally friendly and recyclable alternatives google.comresearchgate.netugm.ac.idgoogle.comnih.gov. These catalysts often operate under milder conditions and can offer improved selectivity for the trans isomer. For instance, Cs-MCM-22 has shown high activity, yielding up to 76% iso-eugenol google.com.

Transition Metal Catalysis: Precious metal catalysts, such as rhodium (Rh) and palladium (Pd) complexes or supported nanoparticles (e.g., Pd/C), have also been employed. Rhodium(III) chloride, for example, can catalyze the isomerization at 140-145 °C in ethanol, achieving yields close to 99% chemicalbook.comtandfonline.com. Palladium on carbon (Pd/C) has been used in conjunction with microwave heating, demonstrating conversion rates dependent on catalyst loading and microwave power chemicalbook.com.

Other Methods: Microwave irradiation and ultrasonic assistance have also been investigated to accelerate the isomerization process and improve efficiency google.comtomsic.co.jpscentree.co.

Table 1: Selected Catalytic Systems for Eugenol to Isoeugenol Isomerization

Catalyst SystemReaction ConditionsIsoeugenol Yield/Selectivity (Typical)References
KOH (homogeneous)160-200 °C, 4-15 h, aqueous or alcoholic solventModerate to high, variable cis/trans ratio Current time information in Bangalore, IN.chemicalbook.comresearchgate.net
Cs-MCM-22 (heterogeneous)Specific conditions vary, e.g., DMF solventUp to 76% google.com
Pd/C (heterogeneous)Microwave heating, specific temperature and timeVariable, e.g., 18.49% conversion, 42.67% selectivity chemicalbook.com
RhCl₃ (homogeneous)140-145 °C, 3-5 h, ethanol~99% tandfonline.com
MgAl Hydrotalcite (heterogeneous)200 °C, DMF solventHigh conversion, good trans selectivity google.comnih.gov

Strategies for Regioselective Hexyl Group Introduction

Once iso-eugenol is synthesized, the next critical step is the regioselective introduction of the hexyl group. Given the phenolic nature of iso-eugenol, the hexyl chain is typically attached to the oxygen atom of the hydroxyl group, forming an ether or an ester.

Etherification and Esterification Routes

Williamson Ether Synthesis (O-Alkylation): This is a common and effective method for synthesizing alkyl aryl ethers. Iso-eugenol can be deprotonated using a suitable base (e.g., KOH, K₂CO₃, NaH) to form the phenoxide anion. This nucleophilic phenoxide then reacts with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, via an SN2 mechanism to form hexyl iso-eugenol. Solvents like acetone, DMF, or DMSO are often used for this reaction. The synthesis of butyl eugenol using 1-bromobutane (B133212) and ethyl isoeugenol using diethyl sulfate (B86663) and subsequent isomerization demonstrates the viability of this approach for attaching alkyl chains to the phenolic oxygen of eugenol and its isomers scentree.cogoogle.commedcraveonline.com.

General Reaction Scheme (Etherification): Isoeugenol + Base → Isoeugenol Phenoxide Isoeugenol Phenoxide + Hexyl Halide → Hexyl iso-eugenol + Halide Salt

Esterification: Alternatively, the phenolic hydroxyl group of iso-eugenol can be esterified with hexanoic acid or its activated derivatives, such as hexanoyl chloride or hexanoic anhydride. This reaction typically requires a catalyst, like a strong acid (e.g., H₂SO₄) or a base (e.g., pyridine), or can be performed using coupling reagents like DCC/DMAP. While esterification is possible, etherification is often preferred for introducing longer alkyl chains for fragrance applications due to the greater stability of ethers compared to esters, which can be prone to hydrolysis. The synthesis of eugenyl acetate (B1210297) and other eugenol esters illustrates the general applicability of esterification reactions to the eugenol scaffold researchgate.netshimadzu.com.

General Reaction Scheme (Esterification): Isoeugenol + Hexanoic Acid (or derivative) → Hexyl iso-eugenol Ester + Byproduct

Direct Alkylation or Coupling Approaches on Phenolic Scaffolds

Direct alkylation of the aromatic ring of iso-eugenol with hexyl groups is generally not a preferred or efficient method for synthesizing hexyl iso-eugenol, as the phenolic hydroxyl group is far more reactive towards electrophilic alkylating agents. Friedel-Crafts alkylation, for instance, would typically require Lewis acid catalysts and might lead to complex mixtures or undesired side reactions. No specific coupling approaches directly yielding hexyl iso-eugenol via C-C bond formation on the aromatic ring were identified in the literature.

Stereoselective Synthesis of Hexyl iso-eugenol Isomers

Iso-eugenol exists as two geometric isomers: cis (Z) and trans (E), due to the double bond in the propenyl side chain scentree.cogoogle.comatamanchemicals.com. Hexyl iso-eugenol will also exhibit this cis/trans isomerism. The trans isomer is typically crystalline, while the cis isomer is a liquid scentree.co. The specific isomer can influence the compound's olfactory profile and physical properties.

While direct stereoselective synthesis methods for hexyl iso-eugenol isomers were not explicitly found, the established methods for isoeugenol synthesis often yield a mixture of isomers, with conditions favoring the trans isomer Current time information in Bangalore, IN.chemicalbook.comresearchgate.netugm.ac.id. Subsequent separation of these isomers can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), which can resolve the cis and trans forms chemfaces.comntu.edu.tw. For example, specific liquid crystal stationary phases in GC have demonstrated good separation of cis- and trans-isoeugenol. If a specific hexyl iso-eugenol isomer is desired, a similar separation strategy would likely be employed after the synthesis of the isomer mixture.

Compound List:

Eugenol

Isoeugenol

Hexyl iso-eugenol

cis-Isoeugenol (Z-Isoeugenol)

trans-Isoeugenol (E-Isoeugenol)

Methyl Isoeugenol

Butyl Eugenol

Ethyl Isoeugenol

Hexanoic acid

1-Bromohexane

1-Iodohexane

Hexanoyl chloride

Hexyl 4-hydroxy-3-methoxycinnamate (related ester, not hexyl iso-eugenol ester)

Hexyl 2-hexanoxycarbonylbenzoate (related ester)

Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (related ester)

2-Ethylhexyl p-methoxycinnamate (related ester)

Vanillin (B372448)

Dihydoeugenol

Green Chemistry Approaches in Hexyl iso-eugenol Production

The pursuit of sustainable chemical manufacturing necessitates the adoption of green chemistry principles, particularly in the synthesis of valuable aromatic compounds like Hexyl iso-eugenol. These approaches prioritize the use of renewable feedstocks, minimize waste generation, employ safer solvents and reagents, and enhance energy efficiency. Isoeugenol, a key precursor for Hexyl iso-eugenol, is increasingly recognized for its renewable origins, often derived from eugenol found in lignin (B12514952), a widely available biomass component. nih.govresearchgate.netresearchgate.netresearchgate.net This renewable sourcing establishes an environmentally conscious foundation for its downstream chemical transformations.

Leveraging Renewable Feedstocks

Isoeugenol, a derivative of eugenol, is a natural phenylpropanoid that can be extracted from sources such as clove oil or obtained through the depolymerization of lignin, a major constituent of plant cell walls. researchgate.net The utilization of isoeugenol as a starting material aligns with green chemistry's mandate to shift from petrochemical-based feedstocks to renewable biomass, thereby reducing reliance on fossil fuels and promoting a circular economy.

Principles of Green Alkylation

The synthesis of Hexyl iso-eugenol typically involves the O-alkylation of the phenolic hydroxyl group of isoeugenol with a hexyl moiety. Applying green chemistry principles to this transformation involves several key strategies:

Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing the generation of by-products and waste streams. This is achieved through efficient reaction design and the use of catalytic processes.

Benign Reaction Media: A critical aspect of green chemistry is the selection of environmentally friendly solvents. For the alkylation of isoeugenol, this would involve prioritizing water, bio-based solvents, or supercritical fluids, or ideally, developing solvent-free reaction conditions to eliminate solvent-related waste and hazards.

Catalysis: The use of highly selective and efficient catalysts is paramount. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly favored. Biocatalysts, such as enzymes, also offer a route to highly selective transformations under mild conditions. Catalysis reduces the need for stoichiometric reagents, lowers energy consumption, and minimizes waste.

Green Synthesis of Isoeugenol Methyl Ether (IEME) as an Analogue

A pertinent example of green chemistry applied to isoeugenol derivatives is the one-step synthesis of Isoeugenol Methyl Ether (IEME) from eugenol. This process exemplifies the application of green principles to O-alkylation reactions. A common green approach utilizes Dimethyl Carbonate (DMC) as a methylating agent, which is considered a more environmentally benign alternative to hazardous reagents like dimethyl sulfate. The reaction is often facilitated by a combination of a solid base catalyst, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst (PTC), like polyethylene (B3416737) glycol (PEG-800). This catalytic system enables the one-step methylation and isomerization of eugenol to IEME under relatively mild conditions, often in a liquid-solid reaction system, achieving high yields and selectivity. mdpi.comresearchgate.netnih.govgoogle.com

Table 1: Optimized Conditions for Green Synthesis of Isoeugenol Methyl Ether (IEME) from Eugenol

ParameterOptimal ValueNotes
Reactants Ratio Eugenol:DMC:K₂CO₃:PEG-800 = 1:3:0.09:0.08Dimethyl Carbonate (DMC) is a green methylating agent. K₂CO₃ is a solid base catalyst. PEG-800 is a PTC.
Reaction Temperature 140 °COptimal balance for DMC activity and minimal volatilization.
Reaction Time 3 hoursEfficient conversion achieved.
DMC Drip Rate 0.09 mL/minControlled addition of DMC.
Yield 86.1%High yield achieved under optimized conditions.
Selectivity 91.6%High selectivity for IEME.
Eugenol Conversion 93.1%High conversion of the starting material.
Catalytic System K₂CO₃ (solid base) + PEG-800 (phase-transfer catalyst)Effective combination for one-step methylation and isomerization.
Reaction Medium Liquid-solid reactionOften near solvent-free or with minimal solvent.

Biocatalytic and Enzymatic Strategies

Biocatalysis presents another promising avenue for the green derivatization of isoeugenol. For instance, the enzymatic glucosylation of isoeugenol has been successfully demonstrated using specific glycosyltransferases, achieving high conversion rates. nih.gov While this particular reaction yields a glucoside derivative, it underscores the potential for enzyme-catalyzed etherification or similar modifications of isoeugenol to produce Hexyl iso-eugenol under mild, environmentally friendly conditions, often in aqueous media.

Future Outlook for Hexyl iso-eugenol Synthesis

Directly applicable green synthesis routes for Hexyl iso-eugenol are an area ripe for further research and development. Building upon the successful strategies employed in the synthesis of related derivatives like IEME, future efforts could focus on:

Developing robust heterogeneous catalytic systems for the direct O-alkylation of isoeugenol with hexylating agents (e.g., hexyl halides, hexyl sulfates) utilizing benign solvents or solvent-free conditions. researchgate.net

Investigating enzyme-catalyzed etherification reactions that can selectively attach a hexyl chain to the phenolic hydroxyl group of isoeugenol, offering high specificity and mild reaction conditions.

These advancements in green chemistry will pave the way for more sustainable and environmentally responsible production of Hexyl iso-eugenol.

Compound Names Mentioned:

Hexyl iso-eugenol

Isoeugenol

Eugenol

Dimethyl Carbonate (DMC)

Polyethylene glycol 800 (PEG-800)

Potassium carbonate (K₂CO₃)

Isoeugenol Methyl Ether (IEME)

Lignin

Molecular and Cellular Mechanism of Action Studies of Hexyl Iso Eugenol in Non Human Biological Systems

Investigation of Cellular Membrane Interactions and Permeabilization

Studies on isoeugenol (B1672232) reveal that its primary site of action is the cellular membrane, where it initiates a cascade of events leading to cell destabilization, particularly in microbial systems. Isoeugenol, as a nonionic molecule, interacts with microbial membranes, affecting their permeability, fluidity, and topography. researchgate.net

The antibacterial action of isoeugenol involves a reversible, non-invasive interaction with the membrane, causing destabilization. researchgate.net This interaction is characterized as a non-disruptive, detergent-like mechanism. Unlike compounds that cause outright rupture, isoeugenol increases membrane fluidity and hydration. researchgate.net This alteration of the membrane's physical state enhances its permeability, leading to the leakage of intracellular components and ultimately contributing to cell death. researchgate.netnih.gov The presence of the phenolic hydroxyl group in the isoeugenol molecule is noted to enhance this fluidizing effect on the membrane. researchgate.net

In model systems using phospholipid vesicles, isoeugenol's effect on membrane permeabilization is concentration-dependent. This interaction leads to changes in the membrane's surface, including the formation of small protrusions and a more heterogeneous topography. researchgate.net

ParameterObserved Effect of IsoeugenolMechanism/ObservationReferences
Membrane InteractionReversible, non-disruptiveActs in a detergent-like manner causing destabilization without complete rupture. researchgate.net
PermeabilityIncreasedCauses leakage of intracellular contents like ATP and macromolecules. researchgate.net
FluidityIncreasedThe phenolic hydroxyl group enhances this effect. researchgate.net
TopographyAlteredInduces heterogeneous topography and an increased mass and hydration of the membrane. researchgate.net

Enzyme Inhibition and Modulation Studies in In Vitro Models

Isoeugenol has been shown to inhibit or modulate the activity of various enzymes, which contributes to its biological effects. These interactions are crucial to its antimicrobial and antioxidant/pro-oxidant activities.

Impact on Microbial Metabolic Enzymes

A key aspect of isoeugenol's antimicrobial mechanism is the inhibition of enzymes essential for microbial metabolism and survival. Research indicates that isoeugenol can transform into vanillin (B372448) through the action of isoeugenol monooxygenase in certain bacteria like Pseudomonas nitroreducens. researchgate.net In Bacillus subtilis, isoeugenol is metabolized via isoeugenol-diol to vanillin, which is then further converted. This metabolic interference, along with the potential for bipolymerization into compounds like dehydrodiisoeugenol, can disrupt normal cellular processes. nih.gov

Furthermore, derivatives of isoeugenol have demonstrated potent inhibitory activity against several metabolic enzymes, including acetylcholinesterase, α-amylase, and α-glucosidase, suggesting a broad capacity to interfere with crucial biological pathways. researchgate.net

Influence on Oxidative Stress-Related Enzymes and Pathways

Isoeugenol exhibits a complex, dual role in modulating oxidative stress, acting as both an antioxidant and a pro-oxidant. nih.gov This activity is mediated through its influence on enzymes and molecules involved in the cellular oxidant defense system.

In studies using streptozotocin-induced diabetic rat models, isoeugenol treatment was found to modulate the activity of several key antioxidant enzymes. researchgate.netnih.gov For instance, it reversed the effects of diabetes on hepatic glutathione (B108866) peroxidase activity and decreased lipid peroxidation in the liver and heart. nih.gov However, it also showed some unrelated or even exacerbating effects, such as decreasing hepatic superoxide (B77818) dismutase and glutathione reductase activity in diabetic rats, and increasing catalase activity in the heart, indicating that its therapeutic effect on oxidative stress is not universally positive. researchgate.netnih.gov

The compound can also influence the levels of glutathione (GSH), a critical cellular antioxidant. Isoeugenol has been shown to decrease hepatic oxidized glutathione content in both normal and diabetic rats. researchgate.net The antioxidant activity stems from its ability to neutralize reactive oxygen radicals through the release of its phenolic hydrogen atom. nih.gov

Enzyme/PathwayOrganism/ModelObserved Effect of IsoeugenolReferences
Isoeugenol MonooxygenasePseudomonas nitroreducensMetabolizes isoeugenol to vanillin. researchgate.net
Vanillic Acid DecarboxylaseBacillus subtilisActivity detected during isoeugenol metabolism. nih.gov
Glutathione PeroxidaseDiabetic Rat LiverReversed diabetes-induced effects on activity. nih.gov
Superoxide DismutaseDiabetic Rat LiverDecreased activity. researchgate.net
Glutathione ReductaseDiabetic Rat LiverDecreased activity. researchgate.net
CatalaseDiabetic Rat HeartExacerbated elevated activity. researchgate.netnih.gov

Modulation of Intracellular Signaling Pathways

Isoeugenol can influence key intracellular signaling pathways that govern cell proliferation, differentiation, and survival.

Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathway Interactions (in relevant cell lines)

Research in 3T3-L1 preadipocytes has demonstrated that isoeugenol exerts an anti-adipogenic effect by modulating critical cell proliferation pathways during the early stages of differentiation. nih.govnih.gov Specifically, isoeugenol treatment was found to attenuate the expression of phosphorylated AKT (p-AKT) and phosphorylated ERK1/2 (p-ERK1/2). nih.govnih.gov

The PI3K/Akt and MAPK/ERK signaling pathways are known to be crucial for facilitating the transition of cells from the G0/G1 phase to the S phase of the cell cycle, thereby promoting proliferation. nih.gov By inhibiting the phosphorylation and subsequent activation of AKT and ERK1/2, isoeugenol effectively suppresses the proliferation of these cells. nih.gov Similarly, in macrophage cell lines, isoeugenol has been shown to block the phosphorylation of ERK1/2 and p38 MAPK, which are upstream of NF-κB activation. researchgate.net

Regulation of Gene and Protein Expression

Isoeugenol's impact on cellular function extends to the regulation of gene and protein expression. In the context of adipogenesis in 3T3-L1 cells, isoeugenol treatment reduces the expression of key adipocyte-related transcription factors, including PPARγ and C/EBPα, as well as the fatty acid-binding protein FABP4. nih.gov This downregulation is a direct consequence of its inhibitory effect on the early stages of differentiation. nih.gov

In the fungal pathogen Aspergillus fumigatus, isoeugenol has been shown to significantly downregulate the expression of genes responsible for hydrophobicity and biofilm formation. nih.gov These include the conidial hydrophobin gene RodA and the transcriptional regulators MedA and SomA. nih.gov This action inhibits the fungus's ability to adhere to surfaces and form biofilms, which are critical for its pathogenicity. The expression of the pksP gene, also involved in these processes, was similarly reduced. nih.gov

Furthermore, studies on the bacterial metabolism of isoeugenol in Pseudomonas nitroreducens have shown that the genes involved are induced differently by isoeugenol, its structural isomer eugenol (B1671780), and its metabolite vanillin. researchgate.net A specific regulatory gene, iemR, is required for the expression of the isoeugenol monooxygenase gene (iem) in the presence of isoeugenol, indicating a specific genetic regulatory mechanism. researchgate.net

Gene/ProteinCell Line/OrganismEffect of IsoeugenolBiological ConsequenceReferences
PPARγ, C/EBPα, FABP43T3-L1 PreadipocytesReduced expressionInhibition of adipogenesis nih.gov
p-AKT, p-ERK1/23T3-L1 PreadipocytesAttenuated expression/phosphorylationInhibition of cell proliferation nih.govnih.gov
RodA, MedA, SomA, pksPAspergillus fumigatusDownregulated expressionReduced hydrophobicity and biofilm formation nih.gov
iem (isoeugenol monooxygenase)Pseudomonas nitroreducensInduced expression (regulated by iemR)Metabolism of isoeugenol to vanillin researchgate.net

Studies on Antimicrobial Modalities of Hexyl iso-eugenol in Microbial Cultures

No studies were identified that investigated the antimicrobial properties of Hexyl iso-eugenol against various microbial cultures. Therefore, information regarding its potential mechanisms of action, such as cell membrane disruption, enzyme inhibition, or interference with metabolic pathways, is not available. Data tables summarizing minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against different microorganisms cannot be provided.

Investigation of Antioxidant and Prooxidant Dynamics in Cell-Free Systems

Similarly, there is no available research on the antioxidant or prooxidant activities of Hexyl iso-eugenol in cell-free systems. Consequently, its capacity to scavenge free radicals, chelate metal ions, or act as a prooxidant under specific conditions remains uncharacterized. Data tables presenting findings from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or ferric reducing antioxidant power (FRAP) are not available for this specific compound.

Biotransformation and Metabolic Fate of Hexyl Iso Eugenol in Model Systems

Microbial Biotransformation Pathways and Metabolite Profiling

Microbial biotransformation utilizes microorganisms, such as bacteria and fungi, to chemically modify compounds. This process is often employed to produce valuable metabolites or to understand degradation pathways.

No specific microbial species have been identified in the reviewed literature as being capable of transforming Hexyl iso-eugenol. Studies have reported the biotransformation of related compounds like isoeugenol (B1672232) and eugenol (B1671780) by various bacteria, including Pseudomonas nitroreducens and Pseudomonas sp. HR199 researchgate.netresearchgate.netmdpi.com. These microorganisms have been shown to convert isoeugenol and eugenol into compounds like vanillin (B372448), ferulic acid, and vanillic acid researchgate.netresearchgate.netmdpi.comresearchgate.net. The specific pathways and enzymes involved in these transformations differ between microbial species, often involving side-chain oxidation and other modifications.

The literature does not report the characterization of novel enzymes specifically responsible for the biotransformation of Hexyl iso-eugenol. For isoeugenol, enzymes such as isoeugenol monooxygenase have been identified as playing a role in its metabolic pathways researchgate.netresearchgate.net. Given the structural similarity to isoeugenol, it is plausible that similar enzymatic machinery could be involved in the biotransformation of Hexyl iso-eugenol, but this remains unconfirmed by specific research.

In Vitro Enzymatic Biotransformation Studies

In vitro enzymatic studies utilize isolated enzymes or cellular fractions to investigate metabolic reactions under controlled conditions.

The specific role of Cytochrome P450 (CYP) systems and other oxidoreductases in the metabolism of Hexyl iso-eugenol has not been detailed in the reviewed literature. However, CYP enzymes are broadly recognized for their involvement in the metabolism of xenobiotics, including phenolic compounds like eugenol and isoeugenol mdpi.comd-nb.infoacs.orggoogle.comacs.org. These enzymes are often responsible for initial oxidative steps, such as hydroxylation or epoxidation, which can modify the compound's structure and prepare it for further metabolic processing. For related compounds, CYP1A1 and CYP1B1 have been noted to be inhibited by eugenol acs.org, and CYP oxidoreductases are involved in various oxidative reactions google.comacs.org.

Specific conjugation reactions and the characterization of Hexyl iso-eugenol metabolites are not reported in the available scientific data. Conjugation, such as glucuronidation, sulfation, or glycosylation, is a common Phase II metabolic pathway where the parent compound or its Phase I metabolites are attached to endogenous molecules to increase their water solubility and facilitate excretion acs.orgnih.gov. Studies on isoeugenol and related compounds have identified various metabolites, including epoxides, diols, and conjugated forms like glycosides researchgate.netnih.gov. For example, methyleugenol metabolism in rodents involves O-demethylation, ring hydroxylation, and oxidation of the allyl group, leading to metabolites like 1'-hydroxy-ME and 3'-hydroxymethylisoeugenol acs.org. Glycosylation products of isoeugenol, such as isoeugenyl beta-glucoside and isoeugenyl beta-gentiobioside, have been observed in plant cell cultures nih.gov.

Structure Activity Relationship Sar Studies for Hexyl Iso Eugenol and Analogues

Impact of Hexyl Group Substitution on Molecular Interactions

The influence of alkyl chain substitutions on the molecular interactions of phenylpropanoids like iso-eugenol is a key aspect of SAR studies. While direct data on hexyl iso-eugenol is limited, general trends observed in related compounds provide insight. Modifications to the phenolic hydroxyl group, such as etherification or esterification with alkyl chains, can alter lipophilicity and steric bulk, thereby influencing interactions with biological targets. For instance, studies on eugenol (B1671780) derivatives have shown that ether derivatives with alkyl or aryl groups substituting the hydroxyl group can exhibit promising biological activities iomcworld.com. Similarly, research on other compound classes, such as piperidone-hydrazides, has indicated that biological potencies can be influenced by alkyl chain length, with hexyl residues sometimes showing optimal activity mdpi.com.

The introduction of a hexyl group, a relatively lipophilic and sterically significant moiety, to the iso-eugenol scaffold could potentially:

Enhance Lipophilicity: This might improve membrane permeability, facilitating entry into cells or interaction with lipid bilayers, which is relevant for antimicrobial activity mdpi.comresearchgate.netoup.comnih.gov.

Modify Binding Affinity: The increased size and altered electronic distribution of a hexyl group could lead to different binding interactions with target enzymes or receptors compared to the parent iso-eugenol. Docking studies on eugenol and isoeugenol (B1672232) derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding modes to various targets nih.govmdpi.combcrec.idphyschemres.orgnih.govmdpi.com. A hexyl chain could enhance hydrophobic interactions.

Influence Stereochemical Interactions: The orientation and flexibility introduced by a hexyl chain could affect how the molecule fits into a binding pocket, potentially influencing stereoselective interactions.

Studies on eugenol derivatives involving alkyl substitutions, such as the synthesis of ester derivatives of eugenol, have aimed to augment bioactive properties nih.govijfans.org. While these specific studies may not feature a hexyl group on iso-eugenol, they underscore the principle that modifying the alkyl chain or substituting functional groups can significantly impact biological outcomes.

Stereochemical Influences on Biological Activity

Isoeugenol exists as cis (Z) and trans (E) isomers due to the double bond in its propenyl side chain nih.govnist.gov. The stereochemistry of the propenyl group plays a role in the molecule's biological activity. Research has indicated that different isomers can exhibit varying potencies or mechanisms of action. For example, in the context of skin sensitization, studies have explored the role of stereochemistry in iso-eugenol derivatives mdpi.com. Computational studies have also reaffirmed the importance of stereochemistry in the interactions of iso-eugenol derivatives with biological targets mdpi.commdpi.com.

While specific comparative data for cis- and trans-hexyl iso-eugenol is not available, the established differences in activity between iso-eugenol isomers suggest that the stereochemistry of the propenyl group, and potentially the conformation influenced by a hexyl substituent, could be critical for optimal molecular interactions and biological efficacy.

Correlations Between Structural Modifications and Mechanistic Outcomes

The biological activities of iso-eugenol and its analogues are intricately linked to their chemical structures, with specific functional groups and their positions dictating efficacy and mechanism of action.

Antimicrobial Activity: Isoeugenol, like eugenol, exhibits broad-spectrum antimicrobial activity, attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes researchgate.netoup.comnih.govmdpi.com. Studies suggest that the phenolic hydroxyl group is crucial for these interactions, potentially forming hydrogen bonds with target enzymes researchgate.net. The propenyl moiety, compared to eugenol's allyl group, appears to be a minimum requirement for antifungal activity in phenylpropanoids mdpi.com. Modifications, such as the introduction of nitro groups onto the benzene (B151609) ring of eugenol analogues, have been shown to increase antifungal activity researchgate.net. The specific impact of a hexyl substitution on these mechanisms would likely involve altered membrane partitioning and potentially different enzyme interactions due to increased lipophilicity and steric bulk.

Skin Sensitization: Isoeugenol is recognized as a skin sensitizer, often stronger than eugenol mdpi.comnih.govniph.go.jpheraproject.comnih.gov. The mechanism is thought to involve bioactivation to reactive intermediates, such as quinone methides or hydroxy quinone methides, which can covalently bind to skin proteins (haptenation) mdpi.comnih.gov. While the exact role of a hexyl group in this process is speculative, changes in lipophilicity and reactivity could influence the rate of hapten formation or the stability of reactive intermediates.

Antioxidant Activity: Eugenol derivatives have been studied for their antioxidant properties, with SAR studies correlating structural features with radical scavenging activity tiikmpublishing.comtiikmpublishing.comwalisongo.ac.id. QSAR models have identified descriptors like net charge, HOMO energy, and hydration energy as significant for predicting antioxidant potency. A hexyl substitution could influence these electronic and hydrophobic properties.

Enzyme Inhibition: Isoeugenol and its derivatives have been investigated for their inhibitory effects on various enzymes. For example, molecular docking studies suggest isoeugenol can interact with tyrosinase mdpi.com, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov, as well as efflux pumps in Staphylococcus aureus nih.gov. The binding affinity and mode of interaction are influenced by the molecule's structure, including hydrogen bonding and hydrophobic interactions. A hexyl group could significantly enhance hydrophobic interactions within enzyme active sites.

Table 1: Comparative Skin Sensitization Potency (EC3 Values)

CompoundEC3 Value (%)Sensitization CategorySource
Isoeugenol1.2 ± 0.6Moderate nih.govnih.gov
Eugenol22.8Moderate niph.go.jp
Dehydrodiisoeugenol9.4Moderate niph.go.jp

Note: EC3 represents the concentration required to elicit a 3-fold stimulation of lymphocyte proliferation in the Local Lymph Node Assay (LLNA).

Advanced Analytical Methodologies for the Detection and Characterization of Hexyl Iso Eugenol and Its Metabolites

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Quantification

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the sensitive and selective quantification of Hexyl iso-eugenol and its metabolites in various matrices. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Hexyl iso-eugenol. nih.gov The compound's volatility makes it well-suited for gas chromatographic separation. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

For the analysis of the analogous compound, isoeugenol (B1672232), in complex matrices such as fishery products, GC coupled with triple quadrupole tandem mass spectrometry (GC-MS/MS) has been successfully employed. nih.gov This technique offers enhanced selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), which minimizes matrix interference.

A typical GC-MS method for a structurally similar compound, isoeugenol, is detailed in the interactive table below.

ParameterConditionReference
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov
Injector Temperature250 °C nih.gov
Oven ProgramInitial 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min (hold 5 min) nih.gov
Carrier GasHelium at 1.0 mL/min nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
MS Transfer Line280 °C nih.gov
Quantification Ions (m/z) for Isoeugenol164 (quantifier), 149, 131 (qualifiers) nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for analyzing less volatile compounds and metabolites, particularly the conjugated metabolites of Hexyl iso-eugenol, such as glucuronides and sulfates, which are common in biological matrices. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer.

For the analogous compound, isoeugenol, a sensitive LC-MS/MS method was developed for its determination in finfish. dshs-koeln.de To enhance signal intensity, a derivatization step with dansyl chloride was employed. The analysis of phase II metabolites, such as ethyl glucuronide and ethyl sulfate (B86663), in urine is routinely performed using LC-MS/MS, demonstrating the technique's suitability for detecting conjugated forms of xenobiotics. dshs-koeln.desigmaaldrich.combiotage.co.jpnih.govresearchgate.net

The interactive table below summarizes typical LC-MS/MS parameters for the analysis of isoeugenol in a biological matrix.

ParameterConditionReference
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) dshs-koeln.de
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid dshs-koeln.de
Flow Rate0.3 mL/min dshs-koeln.de
Ionization ModeElectrospray Ionization (ESI), positive or negative mode dshs-koeln.denih.gov
MS/MS Transitions for Dansylated IsoeugenolPrecursor ion → Product ion (specific m/z values) dshs-koeln.de
LOD in Fish Tissue0.2 to 0.7 ng/g dshs-koeln.de
LOQ in Fish Tissue2.5 ng/g dshs-koeln.de

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are crucial for the unambiguous structural elucidation of Hexyl iso-eugenol and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's carbon skeleton and the position of functional groups.

For the analogous compound, isoeugenol, ¹H NMR spectra have been well-documented. researchgate.netnih.govbohrium.com The signals in the spectrum can be assigned to the specific protons in the molecule, confirming its structure.

Key ¹H NMR spectral data for isoeugenol in deuterated chloroform (CDCl₃) are presented in the interactive table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic protons6.83-6.86m- researchgate.net
Vinylic proton (=CH-CH₃)6.07dq15.7, 13.2, 6.6 researchgate.net
Vinylic proton (Ar-CH=)6.32dq15.7, 1.6 researchgate.net
Phenolic OH5.53s- researchgate.net
Methoxy (-OCH₃)3.90s- researchgate.net
Methyl (-CH=CH-CH₃)1.86dd6.6, 1.6 researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Hexyl iso-eugenol would be expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), aromatic (C=C), and alkyl (C-H) groups.

The IR spectrum of isoeugenol displays characteristic peaks that can be used for its identification. measurlabs.comnih.govjfda-online.comnih.gov

The main IR absorption bands for isoeugenol are listed in the interactive table below.

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
O-H (phenolic)~3400-3500Stretching biotage.co.jpnih.gov
C-H (aromatic)~3000-3100Stretching biotage.co.jpnih.gov
C-H (aliphatic)~2850-2960Stretching biotage.co.jpnih.gov
C=C (aromatic)~1500-1600Stretching biotage.co.jpnih.gov
C-O-C (ether)~1235-1264Stretching nih.gov
C-H (alkene)~960Out-of-plane bending nih.gov

Advanced Sample Preparation Protocols for Complex Biological and Environmental Matrices

The accurate quantification of Hexyl iso-eugenol and its metabolites in complex matrices such as biological fluids, tissues, and environmental samples requires efficient sample preparation to remove interfering substances and concentrate the analytes of interest.

For biological matrices like fish tissue, sample preparation for the analysis of isoeugenol has involved homogenization followed by solvent extraction with acetone or acetonitrile. dshs-koeln.de Solid-phase extraction (SPE) is a commonly used clean-up technique to further purify the extracts before instrumental analysis.

In the analysis of fragrance allergens in cosmetics, liquid-liquid extraction (LLE) has been employed to separate the analytes from the complex sample matrix. nih.govjfda-online.comjfda-online.com

For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase or sulfatase is often required to cleave the conjugate and release the parent molecule prior to extraction and analysis. frontiersin.org This is a common practice in the analysis of urinary metabolites.

Method Validation and Interlaboratory Comparison Studies

The validation of analytical methods is essential to ensure their reliability and reproducibility. Method validation for the quantification of fragrance allergens, including isoeugenol, typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govjfda-online.comnih.gov

Method Validation Parameters:

A study on the analysis of 27 fragrance allergens in cosmetics reported the following validation data for a GC-MS method: nih.govnih.gov

Linearity: Good linearity was achieved with coefficients of determination (r²) > 0.995. nih.govnih.gov

Accuracy: Intra-day accuracies ranged from 84.5% to 119%, and inter-day accuracies were between 85.1% and 116%. nih.gov

Precision: Intra-day precision (RSD) was between 0.4% and 12%, while inter-day precision was between 2.9% and 13%. nih.gov

LOQs: The limits of quantification were in the range of 2-20 µg/g for the different allergens. nih.govnih.gov

Interlaboratory Comparison Studies:

Interlaboratory comparison studies, or ring tests, are crucial for assessing the robustness and transferability of an analytical method. A collaborative study was conducted by the European Committee for Standardization (CEN) to validate a GC-MS method for the quantification of 57 fragrance allergens, including isoeugenol. researchgate.netbohrium.com This study involved multiple laboratories and aimed to establish a standardized method for regulatory purposes. The results showed that for 89% of the compounds, the method was within the acceptance limits in the 2-240 mg/kg concentration range, demonstrating satisfactory performance despite the complexity of the analysis. researchgate.netbohrium.com

The comprehensive search for information on the environmental distribution and biogeochemical cycling of Hexyl iso-eugenol has revealed that while "Hexyl iso-eugenol" is a recognized chemical compound (PubChem CID 74765295 nih.gov), there is a significant lack of specific scientific literature detailing its environmental fate.

The extensive research conducted did not yield any direct studies on the degradation pathways, interactions with ecosystem components, or environmental fate modeling specifically for Hexyl iso-eugenol. The available scientific literature predominantly focuses on related compounds, such as Isoeugenol and Eugenol (B1671780), providing some insights into their environmental behaviors, including biodegradability and photochemical reactions amphora-aromatics.comdoc.govt.nzrroij.comresearchgate.netdiversey.commdpi.comecetoc.orgresearchgate.netchemicalbook.com. However, these findings cannot be directly extrapolated to Hexyl iso-eugenol without specific experimental data for the latter.

Consequently, there is insufficient specific data to generate the detailed, scientifically accurate article requested, including data tables and research findings, focusing solely on Hexyl iso-eugenol. Further targeted research on Hexyl iso-eugenol would be necessary to address the outlined sections:

Environmental Distribution and Biogeochemical Cycling of Hexyl Iso Eugenol

Modeling of Environmental Fate and Persistence:No studies or models predicting the environmental fate or persistence of Hexyl iso-eugenol were identified.

To proceed with generating the requested article, specific research focusing on the environmental behavior of Hexyl iso-eugenol would be required.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Hexyl iso-eugenol in laboratory settings?

  • Methodology : Synthesis typically involves esterification of iso-eugenol with hexanol under acid catalysis (e.g., sulfuric acid). Purity assessment requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Quality control must include batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) to validate purity (>98%) and safety protocols .
  • Experimental Design : Optimize reaction conditions (temperature, molar ratios) using fractional factorial designs to minimize byproducts. Record raw data in appendices and processed data in the main text for reproducibility .

Q. How can researchers assess the antimicrobial activity of Hexyl iso-eugenol against common pathogens?

  • Methodology : Use standardized microbiological assays such as broth microdilution (to determine minimum inhibitory concentrations, MICs) or agar diffusion to evaluate zone-of-inhibition metrics. Compare results against positive controls (e.g., chloramphenicol) and negative controls (solvent-only).
  • Data Analysis : Apply non-linear regression models to dose-response curves and report uncertainties (e.g., 95% confidence intervals). Use software like GraphPad Prism for statistical validation .

Q. What protocols ensure chemical stability of Hexyl iso-eugenol during storage?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Analyze degradation products via high-performance liquid chromatography (HPLC) at regular intervals.
  • Documentation : Maintain traceable chemical inventories with FIFO (first-in, first-out) records and update SDS for compliance with GHS classification .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for Hexyl iso-eugenol across cell lines be resolved?

  • Methodology : Perform comparative meta-analysis of existing studies, focusing on variables such as cell line origins (e.g., primary vs. immortalized), exposure durations, and solvent compatibility (e.g., DMSO concentration). Use multivariate regression to identify confounding factors .
  • Critical Evaluation : Replicate experiments under standardized OECD guidelines, ensuring inter-laboratory calibration. Report discrepancies in raw vs. processed data transparency .

Q. What mechanistic studies elucidate Hexyl iso-eugenol’s interaction with bacterial membranes?

  • Methodology : Employ molecular dynamics simulations to model lipid bilayer interactions. Validate findings with fluorescence anisotropy assays to measure membrane fluidity changes.
  • Data Interpretation : Cross-reference computational models with empirical data (e.g., electron microscopy for membrane disruption). Use QSAR (quantitative structure-activity relationship) models to predict activity against Gram-negative vs. Gram-positive bacteria .

Q. How should researchers design in vivo studies to address bioavailability limitations observed in vitro?

  • Experimental Design : Use rodent models to assess pharmacokinetics (oral vs. topical administration). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing.
  • Ethical Compliance : Obtain IRB approval for animal protocols, detailing humane endpoints and sample size justifications. Include randomization and blinding to reduce bias .

Q. What strategies validate Hexyl iso-eugenol’s role in synergistic antimicrobial formulations?

  • Methodology : Test combinatorial efficacy using checkerboard assays (FIC index) against multidrug-resistant strains. Analyze synergy via isobolograms or time-kill kinetics.
  • Statistical Rigor : Apply Bliss Independence or Loewe Additivity models to quantify interactions. Report confidence intervals and replicate experiments across independent labs .

Methodological and Ethical Considerations

Q. How to address ethical concerns in human trials involving Hexyl iso-eugenol-based topical formulations?

  • Protocols : Draft informed consent forms specifying risks (e.g., dermal irritation) and benefits. Use stratified random sampling for participant selection, ensuring demographic diversity.
  • Compliance : Adhere to Declaration of Helsinki principles and document adverse events in real-time. Maintain audit trails for regulatory reviews .

Q. What statistical approaches resolve contradictory data in Hexyl iso-eugenol’s environmental toxicity profiles?

  • Analysis : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., LC50 values across aquatic species). Conduct sensitivity analyses to weigh outlier influences.
  • Reporting : Use forest plots to visualize effect sizes and heterogeneity. Disclose funding sources to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.